6-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione - 2034577-89-2

6-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione

Catalog Number: EVT-2926067
CAS Number: 2034577-89-2
Molecular Formula: C15H17N5O4
Molecular Weight: 331.332
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-fluoro-1-((1R,4R)-4-hydroxycyclopent-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione (KBMD-E)

    Compound Description: KBMD-E is a nucleoside reverse transcriptase inhibitor (NRTI) analog investigated for its potential as an anti-cancer drug. [] Preliminary data suggests KBMD-E induces apoptosis and pyroptosis in prostate cancer cells (DU-145 and PC-3) with minimal impact on the osteoblast cell line hFOB.1.19. [] KBMD-E also appears to influence cytokine expression, upregulating interleukin (IL)-18 and IL-1β while downregulating IL-8, IL-6, and CXCL-1. []

    Compound Description: Similar to KBMD-E, KBMD-G is another NRTI analog studied for its anticancer properties. [] KBMD-G demonstrates similar effects on prostate cancer cells, inducing apoptosis and pyroptosis while exhibiting a less pronounced impact on the hFOB.1.19 cell line. [] It also influences cytokine expression patterns, mirroring the effects observed with KBMD-E. []

1-((1R,4R)-4-hydroxycyclopent-2-en-1-yl)-5-methylpyrimidine-2,4(1H,3H)-dione (KBMD-H)

    Compound Description: KBMD-H, an NRTI analog, is being researched for its potential use in anti-cancer therapies. [] This compound has been shown to induce apoptosis and pyroptosis in prostate cancer cells (DU-145 and PC-3) with minimal effects on the hFOB.1.19 cell line, suggesting some level of selectivity for cancer cells. [] Additionally, KBMD-H affects the expression of various cytokines, upregulating IL-18 and IL-1β while downregulating IL-8, IL-6, and CXCL-1. []

1-(5-hydroxymethyl)-2,5-dihydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione (KBMD-S)

    Compound Description: KBMD-S, another NRTI analog, is under investigation as a potential anti-cancer agent. [] Research indicates that KBMD-S induces apoptosis and pyroptosis in DU-145 and PC-3 prostate cancer cells while exhibiting lesser effects on the hFOB.1.19 cell line. [] This compound also appears to modulate the expression of certain cytokines, showing an upregulation of IL-18 and IL-1β, and a downregulation of IL-8, IL-6, and CXCL-1. []

    Compound Description: Stavudine, also known as KB-S, is an antiviral compound primarily used in treating HIV infection. [] Recent research suggests it might have potential in treating bone metastatic prostate cancer. [] Studies indicate that KB-S can decrease the population of prostate cancer cells by promoting apoptosis. [] It also appears to downregulate the expression of interleukin (IL)-18, IL-8, IL-6, and C-X-C motif ligand-1 (CXCL-1) in prostate cancer cells. []

5-fluoro-1-((1R,4R)-4-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione (KB-G)

    Compound Description: KB-G is another compound under investigation for its potential in treating bone metastatic prostate cancer. [] Studies show KB-G can significantly decrease prostate cancer cell populations, likely through enhancing apoptosis. [] Additionally, KB-G downregulates the expression of interleukins IL-18, IL-8, and IL-6, as well as CXCL-1 in prostate cancer cells. []

1-((1R,4R)-4-hydroxycyclopent-2-en-1-yl)-5-methylpyrimidine-2,4(1H,3H)-dione (KB-H)

    Compound Description: KB-H is a compound being investigated for potential use against bone metastatic prostate cancer. [] Research shows that KB-H significantly reduces prostate cancer cell populations, potentially through promoting apoptosis. [] It also downregulates the expression of interleukins IL-18, IL-8, and IL-6, along with CXCL-1 in prostate cancer cells. []

6-((4-hydroxy-2-mercapto-6-methylpyrimidin-5-yl)oxy)-2-methylpyridazin-3(2H)-one

    Compound Description: This compound is a key intermediate in synthesizing a bicyclic pyrimidine derivative. [] While its specific biological activity is not mentioned, it is structurally related to the target compound and other pyrimidine derivatives with potential growth stimulant effects on plants. []

(S)-5-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-((3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (AZD3965)

    Compound Description: AZD3965 is a potent monocarboxylate transporter 1 (MCT1) inhibitor. [] It has shown efficacy in reducing the toxicodynamic effects of GHB/GBL overdose, likely by reducing GHB brain concentrations. []

6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[[(4S)-4-hydroxy-2-isoxazolidinyl]carbonyl]-3-methyl-1-(2-methylpropyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (AR-C155858)

    Compound Description: AR-C155858 is another potent MCT1 inhibitor, similar to AZD3965. [] It has demonstrated effectiveness in mitigating the toxicodynamic effects of GHB/GBL overdose, likely through a reduction in GHB brain concentrations. []

    Compound Description: This hybrid molecule incorporates murrayanine, 1,3,4-oxadiazole, and uracil components. [] It exhibits significant anti-inflammatory activity, potentially by inhibiting inflammatory mediators like COX-1/2 and LOX. []

Properties

CAS Number

2034577-89-2

Product Name

6-(3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione

IUPAC Name

6-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]-1H-pyrimidine-2,4-dione

Molecular Formula

C15H17N5O4

Molecular Weight

331.332

InChI

InChI=1S/C15H17N5O4/c1-9-4-5-13(19-18-9)24-10-3-2-6-20(8-10)14(22)11-7-12(21)17-15(23)16-11/h4-5,7,10H,2-3,6,8H2,1H3,(H2,16,17,21,23)

InChI Key

XBSBGLMYIQWQSH-UHFFFAOYSA-N

SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC(=O)NC(=O)N3

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.